![molecular formula C15H23N3S B14599220 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine CAS No. 61226-64-0](/img/structure/B14599220.png)
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a methyl group at the 5-position and an octylsulfanyl group at the 7-position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazolo[1,5-A]pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities. It has shown potential as an inhibitor of various enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its ability to chelate metal ions makes it a potential candidate for use in metal ion sensing and removal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-7-(octylsulfanyl)pyrazolo[3,4-d]pyrimidine
- 5-Methyl-7-(octylsulfanyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine stands out due to its specific substitution pattern and the presence of the octylsulfanyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and photophysical characteristics .
Eigenschaften
CAS-Nummer |
61226-64-0 |
|---|---|
Molekularformel |
C15H23N3S |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
5-methyl-7-octylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H23N3S/c1-3-4-5-6-7-8-11-19-15-12-13(2)17-14-9-10-16-18(14)15/h9-10,12H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
LRVMKRVIWADMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=CC(=NC2=CC=NN21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



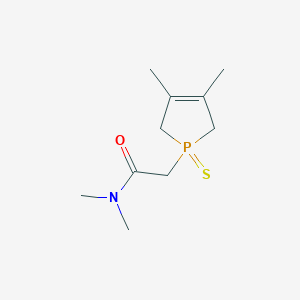

![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
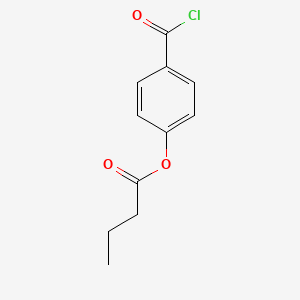
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
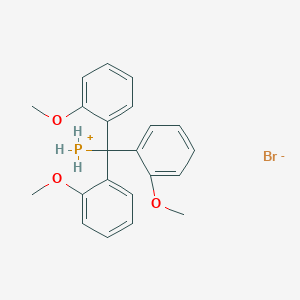

![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


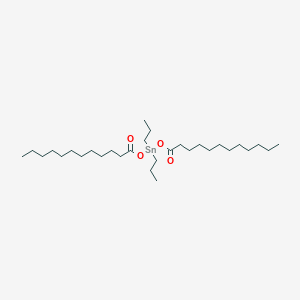
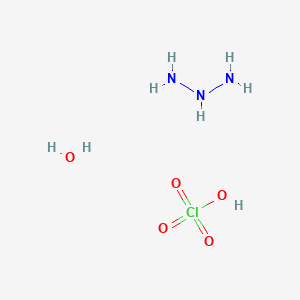
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
